molecular formula C18H30ClNO3 B5986214 1-[3-(2,6-dimethoxyphenoxy)propyl]-3,4-dimethylpiperidine hydrochloride

1-[3-(2,6-dimethoxyphenoxy)propyl]-3,4-dimethylpiperidine hydrochloride

Cat. No. B5986214
M. Wt: 343.9 g/mol
InChI Key: PAWGKFUFRSFCBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(2,6-dimethoxyphenoxy)propyl]-3,4-dimethylpiperidine hydrochloride, also known as Dizocilpine or MK-801, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound has been extensively studied for its effects on the central nervous system and its potential therapeutic applications.

Mechanism of Action

1-[3-(2,6-dimethoxyphenoxy)propyl]-3,4-dimethylpiperidine hydrochloride acts as a non-competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a key role in synaptic plasticity and neuronal signaling. By binding to the receptor's ion channel pore, 1-[3-(2,6-dimethoxyphenoxy)propyl]-3,4-dimethylpiperidine hydrochloride blocks the flow of calcium and sodium ions, preventing the normal functioning of the receptor. This leads to a decrease in neuronal excitability and can result in neuroprotective effects.
Biochemical and Physiological Effects:
1-[3-(2,6-dimethoxyphenoxy)propyl]-3,4-dimethylpiperidine hydrochloride has been shown to have a range of biochemical and physiological effects, including reducing glutamate toxicity, decreasing inflammation, and modulating neurotransmitter release. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and plasticity.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[3-(2,6-dimethoxyphenoxy)propyl]-3,4-dimethylpiperidine hydrochloride in lab experiments is its specificity for the NMDA receptor, which allows for targeted manipulation of neuronal signaling pathways. However, its non-competitive antagonism can also make it difficult to interpret results and can lead to complex dose-response relationships. Additionally, 1-[3-(2,6-dimethoxyphenoxy)propyl]-3,4-dimethylpiperidine hydrochloride has poor water solubility, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 1-[3-(2,6-dimethoxyphenoxy)propyl]-3,4-dimethylpiperidine hydrochloride, including investigating its potential therapeutic applications in neurodegenerative diseases and addiction, exploring its effects on synaptic plasticity and learning and memory, and developing more water-soluble derivatives for improved experimental use. Additionally, further studies are needed to fully understand the complex mechanisms underlying 1-[3-(2,6-dimethoxyphenoxy)propyl]-3,4-dimethylpiperidine hydrochloride's effects on the NMDA receptor and its downstream signaling pathways.

Synthesis Methods

1-[3-(2,6-dimethoxyphenoxy)propyl]-3,4-dimethylpiperidine hydrochloride can be synthesized through a multi-step process involving the reaction of 1-(2,6-dimethoxyphenyl)propan-2-ol with 3-chloropropylamine, followed by the reaction of the resulting intermediate with 3,4-dimethylpiperidine and hydrochloric acid. The final product is obtained through recrystallization and purification.

Scientific Research Applications

1-[3-(2,6-dimethoxyphenoxy)propyl]-3,4-dimethylpiperidine hydrochloride has been widely used in scientific research to investigate the role of the NMDA receptor in various physiological and pathological processes. It has been shown to have neuroprotective effects in ischemic stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-[3-(2,6-dimethoxyphenoxy)propyl]-3,4-dimethylpiperidine hydrochloride has also been studied for its potential therapeutic applications in depression, schizophrenia, and addiction.

properties

IUPAC Name

1-[3-(2,6-dimethoxyphenoxy)propyl]-3,4-dimethylpiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3.ClH/c1-14-9-11-19(13-15(14)2)10-6-12-22-18-16(20-3)7-5-8-17(18)21-4;/h5,7-8,14-15H,6,9-13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWGKFUFRSFCBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1C)CCCOC2=C(C=CC=C2OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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